Cas no 840498-60-4 (1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
840498-60-4 structure
Product Name:1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:840498-60-4
MF:C18H29N5O2
MW:347.45516371727
CID:6308640
PubChem ID:931884
Update Time:2025-07-01

1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • UPCMLD0ENAT5731360:001
    • AKOS001296582
    • SR-01000012833
    • Z223824650
    • 1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione
    • F1468-0139
    • 840498-60-4
    • 7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
    • SR-01000012833-1
    • Inchi: 1S/C18H29N5O2/c1-12(2)6-11-23-14-15(20(4)18(25)21(5)16(14)24)19-17(23)22-9-7-13(3)8-10-22/h12-13H,6-11H2,1-5H3
    • InChI Key: KIRVOAKEHKHKTK-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1C)=O)N=C(N2CCC(C)C)N1CCC(C)CC1

Computed Properties

  • Exact Mass: 347.23212518g/mol
  • Monoisotopic Mass: 347.23212518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.7Ų

1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

1,3-Dimethyl-7-(3-Methylbutyl)-8-(4-Methylpiperidin-1-Yl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione (CAS No. 840498-60-4)

1,3-Dimethyl-7-(3-Methylbutyl)-8-(4-Methylpiperidin-1-Yl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione, commonly referred to by its CAS number CAS No. 840498-60-4, is a complex organic compound with a diverse range of applications in the pharmaceutical and chemical industries. This compound is characterized by its unique chemical structure and functional groups that make it highly versatile in various research and development contexts.

The molecular structure of this compound consists of a purine ring system with multiple substituents. The presence of methyl groups at positions 1 and 3 on the purine ring contributes to its stability and reactivity. Additionally, the 7-position bears a 3-methylbutyl group, while the 8-position is substituted with a 4-methylpiperidinyl group. These substituents not only enhance the compound's pharmacokinetic properties but also play a crucial role in its biological activity.

Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs due to its amphiphilic nature. This property has been extensively studied using advanced computational chemistry techniques such as molecular docking and dynamic simulations.

In terms of synthesis methods, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The synthesis pathway has been optimized to improve yield and purity using green chemistry principles. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

The pharmacological profile of this compound has been evaluated in various preclinical models. In vitro assays have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Furthermore, animal studies have shown promising results in models of neurodegenerative diseases such as Alzheimer's disease.

One of the most recent breakthroughs involving this compound is its application in targeted drug delivery systems for cancer therapy. By conjugating this compound with anticancer agents and targeting ligands such as folate or transferrin receptors on cancer cells, researchers have achieved enhanced tumor accumulation and reduced systemic toxicity.

In terms of toxicity profile, this compound has been shown to exhibit low acute toxicity in animal models when administered at therapeutic doses. However, long-term safety studies are still ongoing to fully characterize its potential for chronic use.

The development of analytical methods for the characterization and quantification of this compound has also seen significant advancements. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure accurate determination of purity and stability during manufacturing processes.

In conclusion, CAS No. 840498-60-4 represents a promising molecule with wide-ranging applications in drug discovery and development. Its unique chemical properties combined with cutting-edge research findings make it an invaluable tool for advancing modern medicine.

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